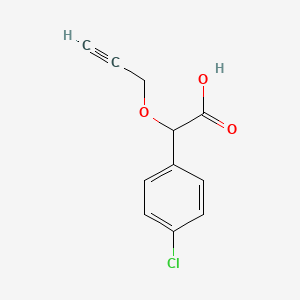
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid
Overview
Description
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is an organic compound that features a chlorinated phenyl group, an acetylenic group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone or corresponding carboxylic acids.
Reduction: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets. The acetylenic group can participate in covalent bonding with enzymes or receptors, leading to modulation of biological pathways. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is unique due to its combination of a chlorinated phenyl group and an acetylenic group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
655223-09-9 |
|---|---|
Molecular Formula |
C11H9ClO3 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-prop-2-ynoxyacetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-15-10(11(13)14)8-3-5-9(12)6-4-8/h1,3-6,10H,7H2,(H,13,14) |
InChI Key |
UODLIGAEPGYRCI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
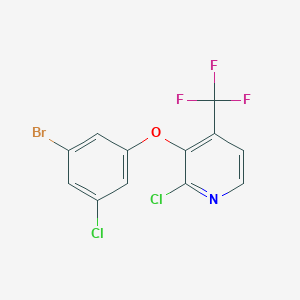
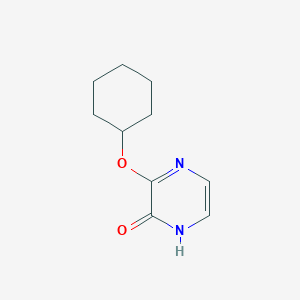


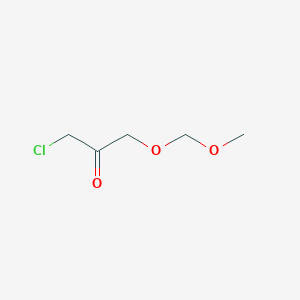
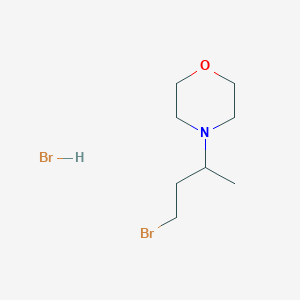
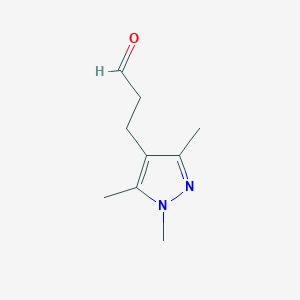
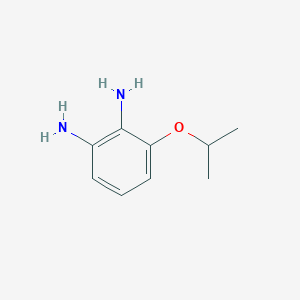
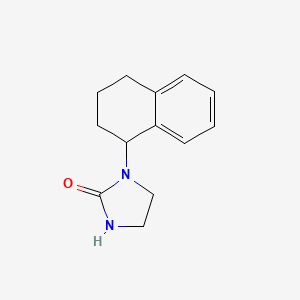
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
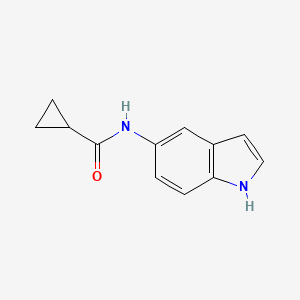
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)
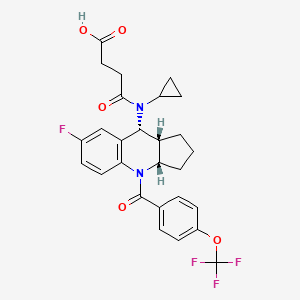
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)
